An In-depth Technical Guide to the Synthesis of 1,1,1,2-Tetrachloroethane
An In-depth Technical Guide to the Synthesis of 1,1,1,2-Tetrachloroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrachloroethane (B165186) (CAS No. 630-20-6), a chlorinated hydrocarbon, has historically been utilized as a solvent and as an intermediate in the synthesis of other chlorinated compounds such as trichloroethylene (B50587) and tetrachloroethylene.[1] Although its direct commercial application has diminished, it remains a compound of interest in research and is a notable byproduct in several industrial chlorination processes.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1,1,2-tetrachloroethane, complete with available quantitative data, detailed experimental methodologies derived from patent literature and technical reports, and visualizations of the reaction pathways.
Core Synthesis Pathways
The production of 1,1,1,2-tetrachloroethane can be broadly categorized into direct synthesis methods and its formation as a byproduct. The primary direct synthesis routes include the chlorination of 1,1,2-trichloroethane (B165190), the isomerization of its isomer 1,1,2,2-tetrachloroethane (B165197), and the chlorination of 1,1-dichloroethylene.
Chlorination of 1,1,2-Trichloroethane
The direct chlorination of 1,1,2-trichloroethane represents a straightforward method for the synthesis of 1,1,1,2-tetrachloroethane.[1] This reaction involves the substitution of a hydrogen atom with a chlorine atom.
Reaction: CHCl₂−CH₂Cl + Cl₂ → CCl₃−CH₂Cl + HCl[1]
Detailed experimental protocols for this specific transformation are not extensively available in open literature, but patent documents describe similar chlorination processes for related compounds, providing a basis for the methodology.
Experimental Protocol:
A liquid-phase chlorination of 1,1,2-trichloroethane can be conducted in a suitable reactor equipped for gas dispersion, heating, and pressure control.
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Reactor Setup: A stirred tank reactor made of a corrosion-resistant material is charged with 1,1,2-trichloroethane.
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Catalyst: While the reaction can proceed thermally, the use of a Lewis acid catalyst such as anhydrous aluminum chloride may be employed to enhance the reaction rate and selectivity, although specific catalysts for this exact reaction are not detailed in the available literature.
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Reaction Conditions: Chlorine gas is introduced into the liquid 1,1,2-trichloroethane. The reaction temperature is maintained in the range of 110-115°C. The reaction is carried out under pressure to maintain the liquid phase.
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Monitoring and Work-up: The reaction progress can be monitored by gas chromatography (GC) analysis of the reaction mixture. Upon completion, the excess chlorine and hydrogen chloride byproduct are vented. The crude product is then subjected to distillation to separate the desired 1,1,1,2-tetrachloroethane from unreacted starting material and any polychlorinated byproducts.
Isomerization of 1,1,2,2-Tetrachloroethane
1,1,1,2-Tetrachloroethane can be prepared in a highly purified form through the isomerization of its more common isomer, 1,1,2,2-tetrachloroethane.[1] This process is typically catalyzed by a Lewis acid.
Reaction: Cl₂CHCHCl₂ ⇌ CCl₃CH₂Cl
Experimental Protocol:
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Reactants and Catalyst: 1,1,2,2-Tetrachloroethane is mixed with a Lewis acid catalyst, such as aluminum chloride.[1]
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Reaction Conditions: The reaction mixture is heated to promote the isomerization. The specific temperature is not widely reported but would be sufficient to overcome the activation energy for the rearrangement.
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Purification: The resulting mixture, containing both isomers, is then purified, likely through fractional distillation, to isolate the 1,1,1,2-tetrachloroethane.
Chlorination of 1,1-Dichloroethylene
The liquid-phase chlorination of 1,1-dichloroethylene (vinylidene chloride) offers another route to 1,1,1,2-tetrachloroethane. This addition reaction is facilitated by a Lewis acid catalyst.[1]
Reaction: CH₂=CCl₂ + Cl₂ → CH₂ClCCl₃
Experimental Protocol:
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Reaction Setup: The reaction is conducted in a liquid phase at approximately 40°C.[1]
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Catalyst: Aluminum chloride is used as the Lewis acid catalyst to polarize the chlorine molecule and facilitate the electrophilic addition across the double bond.[1]
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Procedure: Chlorine gas is bubbled through a solution of 1,1-dichloroethylene containing the aluminum chloride catalyst. The temperature is carefully controlled to prevent side reactions.
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Product Isolation: After the reaction is complete, the catalyst is quenched and removed. The product mixture is then washed and purified by distillation.
Simultaneous Gas-Phase Dehydrochlorination and Chlorination of 1,1-Dichloroethane (B41102)
A more complex, continuous process for the synthesis of chlorinated ethanes, including 1,1,1,2-tetrachloroethane, involves the simultaneous dehydrochlorination and chlorination of 1,1-dichloroethane in the gas phase.
Experimental Protocol (based on patent WO2017/53528):
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Reactant Preparation: A solution of 1 wt% 1,1-dichloroethane in a solvent such as chloroform (B151607) is prepared. To this, 4 wt% sulfuryl chloride (as a chlorine source) is added.[2]
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Reactor System: The reactant solution is pumped at a rate of 10-30 liquid cc/hour into a vaporizer and then into a fixed-bed reactor. The reactor described is 1.09 cm in internal diameter and 25.4 cm long, packed with a Y-type zeolite catalyst (1/16" extrudates).[2]
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Reaction Conditions: The reactor is maintained at a temperature of 175°C and atmospheric pressure. The residence time is approximately 10 seconds.[2]
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Product Collection and Analysis: The reactor effluent is cooled to 0°C to condense the products. The condensed liquid is then analyzed by GC/MS to determine the product distribution. This process is reported to achieve complete conversion of 1,1-dichloroethane.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the described synthesis pathways. It is important to note that detailed yield information is often not publicly available, and the data presented is based on the limited information from the cited sources.
| Synthesis Pathway | Starting Material(s) | Catalyst | Temperature (°C) | Pressure | Reported Yield/Conversion | Reference(s) |
| Chlorination of 1,1,2-Trichloroethane | 1,1,2-Trichloroethane, Chlorine | Not specified, potentially thermal or Lewis acid | 110-115 | Elevated | Data not available | [1] |
| Isomerization of 1,1,2,2-Tetrachloroethane | 1,1,2,2-Tetrachloroethane | Aluminum Chloride | Elevated | Not specified | High purity product | [1] |
| Chlorination of 1,1-Dichloroethylene | 1,1-Dichloroethylene, Chlorine | Aluminum Chloride | ~40 | Not specified | Data not available | [1] |
| Dehydrochlorination/Chlorination of 1,1-Dichloroethane | 1,1-Dichloroethane, Sulfuryl Chloride | Y-type Zeolite | 125-200 (specifically 175) | Atmospheric | Complete conversion of 1,1-dichloroethane | [2] |
Formation as a Byproduct
1,1,1,2-Tetrachloroethane is frequently formed as an undesired byproduct in various industrial chlorination processes, particularly in the production of:
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1,1,1-Trichloroethane: Synthesized from 1,1-dichloroethane or 1,1,2-trichloroethane.[1]
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1,1,2,2-Tetrachloroethane: Produced from the chlorination of 1,2-dichloroethane.[1]
In these processes, the reaction conditions that favor the primary product may also lead to the formation of 1,1,1,2-tetrachloroethane through over-chlorination or side reactions. The separation of this isomer from the desired product is typically achieved through fractional distillation.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Primary synthesis pathways to 1,1,1,2-tetrachloroethane.
Caption: Formation of 1,1,1,2-tetrachloroethane as a byproduct.
Conclusion
The synthesis of 1,1,1,2-tetrachloroethane can be achieved through several distinct chemical pathways. While direct synthesis methods such as the chlorination of 1,1,2-trichloroethane and the isomerization of 1,1,2,2-tetrachloroethane are established, the compound is also a common byproduct in the large-scale production of other chlorinated hydrocarbons. The selection of a particular synthesis route in a research or industrial setting would depend on factors such as the availability of starting materials, desired purity of the final product, and economic considerations. The information and diagrams presented in this guide provide a foundational understanding of the key chemical transformations involved in the synthesis of 1,1,1,2-tetrachloroethane for professionals in the chemical and pharmaceutical sciences.
